5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline hydrochloride
Overview
Description
5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline hydrochloride: is a chemical compound with the molecular formula C8H8ClF4NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoroethoxy groups. This compound is often used in various research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline hydrochloride typically involves the reaction of 5-fluoro-2-nitroaniline with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane. The nitro group is then reduced to an amine, and the resulting compound is treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.
Reduction: The nitro group in the precursor can be reduced to form the amine group in the final product.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or iron powder in the presence of hydrochloric acid are common.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of the amine derivative.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated anilines on biological systems. It can be used in the development of fluorescent probes and imaging agents .
Medicine: Its unique structure allows for the exploration of new therapeutic targets and mechanisms of action .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its use in drug development, as it can influence the compound’s bioavailability and efficacy .
Comparison with Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)aniline
- 5-Fluoro-2-(trifluoromethyl)aniline
- 2-Amino-5-fluorobenzotrifluoride
Comparison: 5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline hydrochloride is unique due to the presence of both fluorine and trifluoroethoxy groups. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, compared to other similar compounds. These properties make it particularly valuable in applications requiring high-performance materials and advanced chemical synthesis .
Properties
IUPAC Name |
5-fluoro-2-(2,2,2-trifluoroethoxy)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO.ClH/c9-5-1-2-7(6(13)3-5)14-4-8(10,11)12;/h1-3H,4,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYXHGWMPODWIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)OCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-77-9 | |
Record name | Benzenamine, 5-fluoro-2-(2,2,2-trifluoroethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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